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Compound of Interest

Compound Name: (S)-(-)-1-Phenyl-1-decanol

Cat. No.: B053821 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the chiral

alcohol (S)-(-)-1-Phenyl-1-decanol. Due to the limited availability of specific, publicly

accessible spectral data for this compound, this guide utilizes illustrative data from the closely

related structure, 1-phenyl-1-butanol, to explain the expected spectroscopic features. The

underlying principles and experimental methodologies are broadly applicable to the

characterization of similar chiral alcohols.

Data Presentation
The following tables summarize the expected and illustrative spectroscopic data for phenyl-

substituted secondary alcohols.

Note: The data presented for ¹H NMR, ¹³C NMR, and Mass Spectrometry is for 1-phenyl-1-

butanol and is intended to be illustrative for (S)-(-)-1-Phenyl-1-decanol. The chemical shifts

and fragmentation patterns will be similar but not identical due to the difference in the alkyl

chain length (butyl vs. decyl).

Table 1: Illustrative ¹H NMR Data (Proxy: 1-phenyl-1-butanol in CDCl₃)
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment

Expected for
(S)-(-)-1-
Phenyl-1-
decanol

7.20-7.40 Multiplet 5H
Aromatic protons

(C₆H₅)

Similar multiplet

around 7.2-7.4

ppm

4.60 Triplet 1H
Methine proton (-

CH(OH)-)

Similar triplet,

slightly shifted

1.90 Singlet (broad) 1H
Hydroxyl proton

(-OH)

Broad singlet,

chemical shift is

concentration

and solvent

dependent

1.60-1.80 Multiplet 2H

Methylene

protons (-CH₂-)

adjacent to the

chiral center

Complex

multiplet for the

C2 methylene

group

1.20-1.40 Multiplet 2H
Methylene

protons (-CH₂-)

Broad multiplet

for the majority of

the decyl chain

methylene

groups

0.90 Triplet 3H
Terminal methyl

protons (-CH₃)

Triplet around

0.9 ppm for the

terminal methyl

group of the

decyl chain

Table 2: Illustrative ¹³C NMR Data (Proxy: 1-phenyl-1-butanol in CDCl₃)
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Chemical Shift (δ) ppm Assignment
Expected for (S)-(-)-1-
Phenyl-1-decanol

145.0 Aromatic C (quaternary) Similar chemical shift

128.5 Aromatic CH Similar chemical shift

127.5 Aromatic CH Similar chemical shift

126.0 Aromatic CH Similar chemical shift

75.0 Methine C (-CH(OH)-) Similar chemical shift

40.0
Methylene C adjacent to the

chiral center

Similar chemical shift for the

C2 carbon

31.9, 29.6, 29.3, 25.9, 22.7
Methylene C's of the decyl

chain
A series of peaks in this region

19.0 Methylene C N/A for decyl chain

14.1 Terminal Methyl C (-CH₃) Similar chemical shift

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment

3500-3200 Strong, Broad
O-H stretch (hydrogen-

bonded)

3100-3000 Medium C-H stretch (aromatic)

3000-2850 Strong C-H stretch (aliphatic)

1600, 1495, 1450 Medium to Weak C=C stretch (aromatic ring)

1260-1050 Strong
C-O stretch (secondary

alcohol)[1]

760, 700 Strong
C-H bend (monosubstituted

benzene)

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data
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m/z Interpretation

234
Molecular Ion (M⁺) - Expected to be of low

intensity

216 [M-H₂O]⁺ - Dehydration product

107
[C₆H₅CHOH]⁺ - Benzylic cation from α-cleavage

(loss of C₉H₁₉ radical) - Likely a prominent peak

79 [C₆H₇]⁺

77 [C₆H₅]⁺ - Phenyl cation

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule and to assess

enantiomeric purity using chiral derivatizing or solvating agents.

Methodology:

Sample Preparation: A small amount of the analyte (typically <0.01 mg) is dissolved in a

deuterated solvent (e.g., CDCl₃) in a standard NMR tube.[2] For determining enantiomeric

purity, a chiral derivatizing agent (e.g., Mosher's acid, MPA, or MTPA) or a chiral solvating

agent is added to the NMR tube.[2][3]

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used to acquire

the spectra.

¹H NMR Acquisition: Standard proton NMR spectra are acquired to observe the chemical

shifts, multiplicities, and integrations of the hydrogen atoms.

¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are acquired to identify the number

of unique carbon environments.

Chiral Analysis: In the presence of a chiral auxiliary, the enantiomers are converted into

diastereomers, which will exhibit separate signals in the NMR spectrum, allowing for the
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determination of enantiomeric excess (ee).[3]

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation: For a liquid sample like (S)-(-)-1-Phenyl-1-decanol, the spectrum can

be obtained neat by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small

amount of the sample is placed directly on the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the

spectrum.

Data Acquisition: A background spectrum of the empty instrument is first recorded. Then, the

sample is placed in the beam path, and the sample spectrum is recorded. The instrument

software automatically ratios the sample spectrum against the background to generate the

final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas

Chromatography (GC-MS) for volatile compounds.

Ionization: The molecules are ionized, commonly using Electron Ionization (EI). This process

forms a molecular ion (M⁺) and various fragment ions.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., a quadrupole).

Detection: The separated ions are detected, and their abundance is plotted against their m/z

value to generate the mass spectrum.
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Fragmentation Analysis: The fragmentation pattern is analyzed to deduce the structure of the

molecule. For alcohols, characteristic fragmentation pathways include α-cleavage and

dehydration.[4][5]

Visualization

General Workflow for Spectroscopic Analysis of a Chiral Alcohol
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Caption: Workflow for the spectroscopic characterization of a chiral alcohol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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